[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide
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Overview
Description
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide is a chemical compound with the molecular formula C22H25BrNP·HBr. It is known for its use as a Wittig reagent in organic synthesis, particularly in the 1,3-dipolar cycloaddition of stabilized azomethine ylides to unactivated dipolarophiles.
Preparation Methods
The preparation of [3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide involves several steps:
Synthesis of Triphenylphosphine Intermediate: Triphenylphosphine is reacted with 1,3-dibromopropane in toluene at 80°C for 5-6 hours. The product is then cooled, filtered, and dried.
Formation of the Final Compound: The intermediate is then reacted with a dimethylamine aqueous solution in methanol at 50°C for 10-14 hours.
Chemical Reactions Analysis
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It participates in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide has several applications in scientific research:
Chemistry: Used as a Wittig reagent in organic synthesis to form alkenes.
Biology: Investigated for its potential role in biological systems, particularly in the study of cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical intermediates and final products.
Mechanism of Action
The mechanism of action of [3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide involves its role as a Wittig reagent. It reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate. This intermediate then undergoes a cycloaddition reaction to form the final product. The molecular targets and pathways involved include the interaction with carbonyl groups and the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide can be compared with other similar compounds such as:
[3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: Similar in structure but with a dimethylamino group instead of a methylamino group.
Triphenylphosphonium Bromide: Lacks the propyl and methylamino groups, making it less versatile in certain reactions.
[3-(Ethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: Contains an ethylamino group, which may alter its reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C22H26Br2NP |
---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
3-(methylamino)propyl-triphenylphosphanium;bromide;hydrobromide |
InChI |
InChI=1S/C22H25NP.2BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;;/h2-10,12-17,23H,11,18-19H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
KTZXQICNJXRYEI-UHFFFAOYSA-M |
Canonical SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] |
Origin of Product |
United States |
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